molecular formula C20H17ClO5 B3033324 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 1017420-72-2

2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B3033324
CAS No.: 1017420-72-2
M. Wt: 372.8 g/mol
InChI Key: KVOQJSGIUFDQRV-UHFFFAOYSA-N
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Description

2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C20H17ClO5 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates : These compounds reacted with S-methylisothiosemicarbazide hydroiodide, forming derivatives upon refluxing in pyridine or ethanol. This research showcases the reactivity of similar chromene derivatives under different conditions (Vetyugova et al., 2018).

Design and Synthesis

  • Thiazolidin-4-ones Based on Chromen-4-yl Acetic Acid : This study focused on synthesizing thiazolidin-4-ones using (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid as a base. These compounds were then screened for their antibacterial activity, showing the potential for developing antimicrobial agents (Čačić et al., 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Chromen-4-yl Derivatives : The study involved synthesizing derivatives from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and evaluating their antimicrobial activities. This research highlights the potential of chromen-4-yl derivatives in developing new antimicrobial agents (Čačić et al., 2006).

Structural Analysis

  • X-ray Structure of Chromene Derivatives : The synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid were described, including the molecular structure determination of its derivatives. This research contributes to understanding the structural aspects of chromene derivatives (Barili et al., 2001).

Pharmacological Effects

  • Synthesis and Evaluation of Antiinflammatory and Analgesic Activities : Novel coumarinyl amides were synthesized and tested for anti-inflammatory and analgesic activities. This research explores the therapeutic potential of chromen-7-yl derivatives (Ronad et al., 2008).

Properties

IUPAC Name

2-(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-11-14-9-16(21)18(25-12(2)19(22)23)10-17(14)26-20(24)15(11)8-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOQJSGIUFDQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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